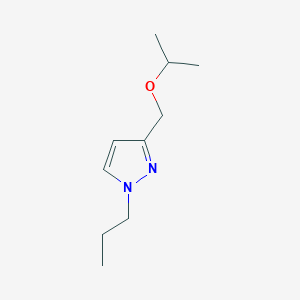

![molecular formula C17H14N2O4S B2849892 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide CAS No. 892854-66-9](/img/structure/B2849892.png)

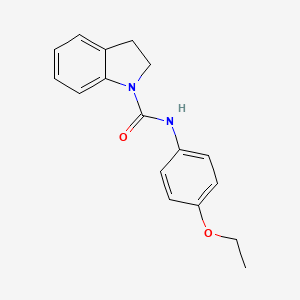

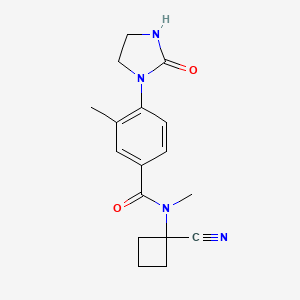

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide” is a chemical compound. Its molecular formula is not directly available, but similar compounds have formulas like C16H11FN2O3S and C18H16N2O6S2 .

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Aplicaciones Científicas De Investigación

Cosmeceutical Applications

CCG-310313: has been explored for its potential in cosmeceutical applications. The compound’s ability to stabilize active ingredients like curcumin and enhance their bioavailability makes it a promising candidate for cosmetic formulations that aim to deliver therapeutic benefits .

Computational Chemistry

The compound is utilized in computational chemistry to design and simulate molecular structures for drug discovery. Its unique structure aids in the development of new therapeutics and consumer goods .

Biofilm Inhibition

Research indicates that derivatives of CCG-310313 show significant activity against bacterial biofilms, particularly those formed by Bacillus subtilis and Escherichia coli. This suggests its potential use in developing new antibacterial agents .

Chiral Motifs in Medicinal Compounds

The chiral motifs of CCG-310313 are extensively used in medicinal substances, indicating its importance in the synthesis of bioactive compounds with significant biological activities .

Enzyme Inhibition

Studies have shown that certain derivatives of the compound exhibit moderate to weak inhibition of enzymes like cholinesterases and lipoxygenase, which could be relevant in treating conditions associated with these enzymes .

Electron-Poor Conjugated Polymers

The compound serves as a building block for electron-poor conjugated polymers, which are crucial for developing light-emitting devices and low-bandgap materials. Its solubility in organic solvents facilitates appropriate coating processes .

X-ray Sensitivity in Cancer Treatment

A derivative of CCG-310313 has been found to improve the X-ray sensitivity of oral cancer cells, inhibiting proliferation and promoting oxidative stress and apoptosis. This could lead to advancements in cancer therapy .

Ion-Selective Membrane Electrodes

The compound’s structure is beneficial in the synthesis of ion-selective membrane electrodes, which are essential tools in analytical chemistry for detecting specific ions in various samples .

Propiedades

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-21-11-4-2-3-10(7-11)16(20)19-17-18-12-8-13-14(9-15(12)24-17)23-6-5-22-13/h2-4,7-9H,5-6H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBYEMCPVHLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)

![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)

![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)

![3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2849824.png)

![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)

![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)

![2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2849832.png)